Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol
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Overview
Description
Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol is a complex organic compound with a unique structure that combines acetic acid and a substituted phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol typically involves multiple steps, starting with the preparation of the substituted phenol. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired phenol derivative . This intermediate is then subjected to further reactions, such as alkylation and esterification, to introduce the acetic acid moiety and other substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use . The compound may act as an enzyme inhibitor, receptor modulator, or participate in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (3,4-dimethoxyphenyl)-, methyl ester
- (3,4-Dimethoxyphenyl)acetic acid
- Homoveratric acid
Uniqueness
What sets acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol apart from similar compounds is its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
88467-25-8 |
---|---|
Molecular Formula |
C20H24O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C18H20O3.C2H4O2/c1-11-8-15(9-12(2)18(11)19)13(3)14-6-7-16(20-4)17(10-14)21-5;1-2(3)4/h6-10,19H,3H2,1-2,4-5H3;1H3,(H,3,4) |
InChI Key |
KQWYHDLWPISYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=C)C2=CC(=C(C=C2)OC)OC.CC(=O)O |
Origin of Product |
United States |
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